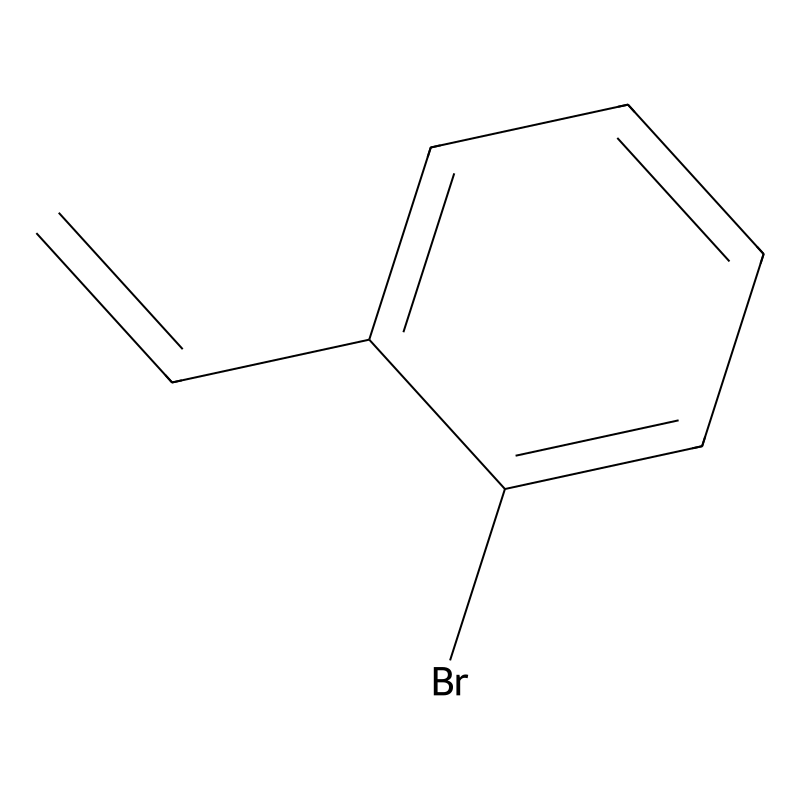2-Bromostyrene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis: A Versatile Building Block
2-Bromostyrene's primary value lies in its role as a versatile building block for organic synthesis. The presence of a bromine atom and a vinyl group makes it a valuable precursor for various complex molecules. Studies have shown its effectiveness in synthesizing pharmaceuticals and agrochemicals [Source: Apollo Scientific - ].
One example involves the synthesis of heterocycles, which are organic compounds containing a ring structure with at least one non-carbon atom. Palladium-catalyzed reactions between 2-bromostyrene and specific aniline derivatives can yield various heterocycles like carbazoles, indoles, and acridines [Source: Tsvelikhovsky D, Buchwald SL. Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. J Am Chem Soc. 2010;132(40):14048-51. doi: 10.1021/ja107511g].
Environmental Research: Detection and Elimination of Pollutants
Research has explored the use of 2-bromostyrene for detecting and eliminating specific pollutants in environmental samples. One study suggests its potential for identifying cyclopentane rings, commonly found in some pollutants, present in wastewater [Source: Biosynth - ].
Another area of investigation involves using 2-bromostyrene to eliminate anilines and amines, which are active substances often found in wastewater. Research suggests it can be an efficient method for their removal [Source: Biosynth - ].
Important Note
It is crucial to remember that these are research applications, and the large-scale implementation of 2-bromostyrene for environmental remediation might require further study and evaluation.
Material Science: Development of Fire-Resistant Polymers
Fire safety is a crucial aspect of material science research. Studies have explored the potential of 2-bromostyrene as a cross-linking agent in the development of fire-resistant bromostyrene-crosslinked polyesters [Source: Fisher Scientific - ]. These polymers offer improved fire resistance compared to conventional polyesters.
2-Bromostyrene, with the chemical formula CHBr, is an aromatic compound characterized by a bromine atom attached to the second position of the styrene molecule. It is a colorless to yellow liquid that is soluble in organic solvents and is known for its distinctive floral odor reminiscent of hyacinths . The compound exhibits significant reactivity due to the presence of both the vinyl group and the bromine atom, making it a valuable intermediate in organic synthesis.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of different functional groups.
- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the formation of complex organic molecules .
- Polymerization: 2-Bromostyrene can be polymerized to produce polystyrene derivatives, enhancing its utility in materials science.
Various methods exist for synthesizing 2-bromostyrene, including:
- From Styrene and Bromine: Direct bromination of styrene using bromine or a brominating agent.
- From 2-Bromobenzyl Alcohol: Reacting 2-bromobenzyl alcohol with a dehydrating agent.
- Using Formaldehyde and 2-Bromobenzyl Bromide: A multi-step synthesis involving formaldehyde .
These methods highlight the versatility of synthetic routes available for producing 2-bromostyrene.
2-Bromostyrene has several applications:
- Intermediate in Organic Synthesis: It serves as a precursor for various pharmaceuticals and agrochemicals.
- Material Science: Used in the production of polymers and resins.
- Flavoring Agent: Its floral aroma makes it suitable for use in fragrances and flavoring agents .
Studies on the interactions of 2-bromostyrene with other compounds have revealed its potential reactivity under various conditions. For example, it has been shown to react with nickel carbonyl in polar solvents, indicating its utility in coordination chemistry and catalysis . These interactions can lead to novel compounds with unique properties.
Several compounds share structural similarities with 2-bromostyrene. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Styrene | CH | Base structure without halogen substitution |
| β-Bromostyrene | CHBr | Bromine at the beta position; different reactivity |
| 4-Bromostyrene | CHBr | Bromine at the para position; less reactive |
| 3-Bromostyrene | CHBr | Bromine at the meta position; different sterics |
Uniqueness: The positioning of the bromine atom in 2-bromostyrene significantly influences its reactivity compared to its analogs. The ortho position allows for specific nucleophilic attack patterns and enhances its role as an intermediate in various synthetic pathways.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
2039-88-5
Wikipedia
General Manufacturing Information
Benzene, ethenyl-, ar-bromo derivs.: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








